molecular formula C15H12Cl2O4S B14182961 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate CAS No. 851707-81-8

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate

Cat. No.: B14182961
CAS No.: 851707-81-8
M. Wt: 359.2 g/mol
InChI Key: RPPLDXVXSIMFBK-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a 2,5-dichlorophenyl group, an oxoethyl group, and a 4-methylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-methylbenzenesulfonic acid in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,5-Dichlorobenzoyl chloride+4-Methylbenzenesulfonic acidPyridine2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate+HCl\text{2,5-Dichlorobenzoyl chloride} + \text{4-Methylbenzenesulfonic acid} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl} 2,5-Dichlorobenzoyl chloride+4-Methylbenzenesulfonic acidPyridine​2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Corresponding amides or esters.

    Reduction: 2-(2,5-Dichlorophenyl)-2-hydroxyethyl 4-methylbenzene-1-sulfonate.

    Oxidation: 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-carboxybenzene-1-sulfonate.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate: Similar structure but with chlorine atoms at different positions.

    2-(2,5-Dichlorophenyl)-2-oxoethyl 4-ethylbenzene-1-sulfonate: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.

Uniqueness

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the chlorine atoms and the presence of the oxoethyl and sulfonate groups

Properties

CAS No.

851707-81-8

Molecular Formula

C15H12Cl2O4S

Molecular Weight

359.2 g/mol

IUPAC Name

[2-(2,5-dichlorophenyl)-2-oxoethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H12Cl2O4S/c1-10-2-5-12(6-3-10)22(19,20)21-9-15(18)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3

InChI Key

RPPLDXVXSIMFBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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